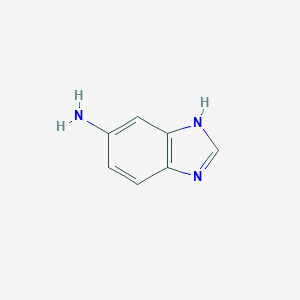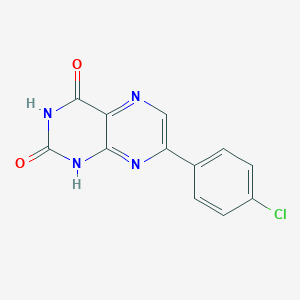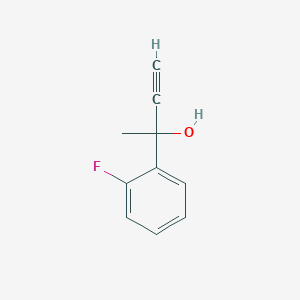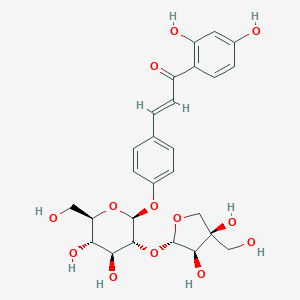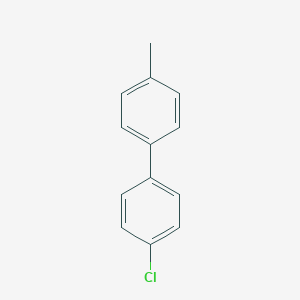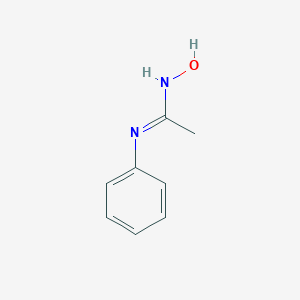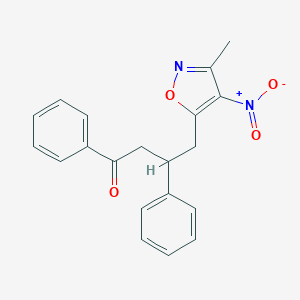
4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one, also known as Dibenzoylmethane (DBM), is a natural compound found in various plants. DBM has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biochemistry.
Scientific Research Applications
DBM has been studied for its potential applications in various scientific fields, including medicine and biochemistry. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies. DBM has also been studied for its potential use as a sunscreen agent, due to its ability to absorb UV radiation.
Mechanism Of Action
The mechanism of action of DBM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of NF-kappaB, a protein that plays a key role in inflammation and cancer. DBM has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical And Physiological Effects
DBM has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. DBM has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
DBM has several advantages for use in lab experiments, including its low toxicity, stability, and availability. However, it also has some limitations, including its relatively low solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several potential future directions for research on DBM. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. DBM has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, DBM is a natural compound with promising potential for use in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
DBM can be synthesized through a variety of methods, including the reaction of benzoyl chloride with acetone in the presence of sodium hydroxide, the reaction of benzoyl chloride with benzene in the presence of aluminum chloride, or the reaction of benzoyl chloride with benzaldehyde in the presence of sodium hydroxide. The yield of DBM can vary depending on the method used.
properties
CAS RN |
68257-70-5 |
|---|---|
Product Name |
4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one |
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3-methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C20H18N2O4/c1-14-20(22(24)25)19(26-21-14)13-17(15-8-4-2-5-9-15)12-18(23)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
OADBFGDVEVMULZ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1[N+](=O)[O-])CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



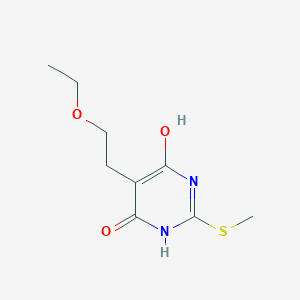
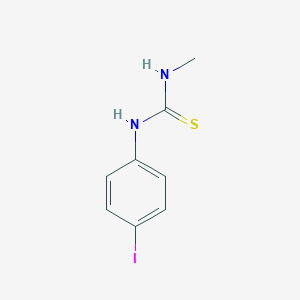
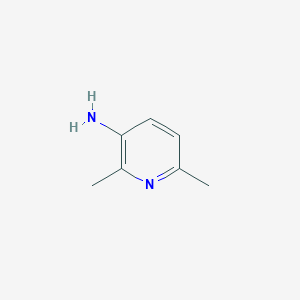
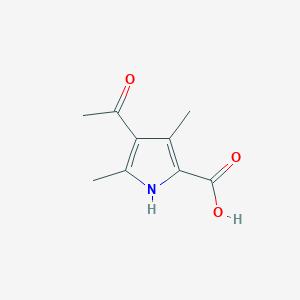
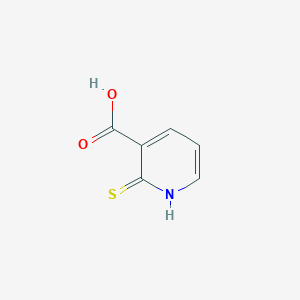
![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
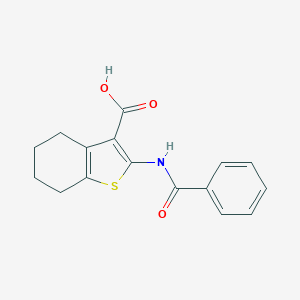
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
